molecular formula C12H14N2O2S B2460720 N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide CAS No. 941962-68-1

N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide

Cat. No. B2460720
CAS RN: 941962-68-1
M. Wt: 250.32
InChI Key: YKXPXTOOTHWKSH-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide, commonly known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPO is a chiral compound with a molecular formula of C14H17NO2S and a molecular weight of 267.35 g/mol. It is a white crystalline solid that is soluble in organic solvents like chloroform, ethanol, and acetone.

Mechanism of Action

The mechanism of action of CMPO is based on its ability to form stable complexes with metal ions, particularly actinide and lanthanide ions. These complexes are formed through a process called chelation, in which the CMPO molecule binds to the metal ion through multiple sites, forming a ring-like structure. This complex formation is highly selective, allowing CMPO to selectively extract specific metal ions from a mixture of other metal ions.
Biochemical and Physiological Effects
CMPO has not been extensively studied for its biochemical and physiological effects, as it is primarily used in scientific research applications. However, some studies have suggested that CMPO may have potential therapeutic applications in the treatment of certain diseases, particularly cancer. CMPO has been shown to exhibit cytotoxic effects on cancer cells, although more research is needed to fully understand its mechanism of action.

Advantages and Limitations for Lab Experiments

CMPO has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. It is also highly selective, allowing for the isolation and extraction of specific metal ions from complex mixtures. However, there are also some limitations to its use. CMPO is a chiral compound, meaning that it exists in two mirror-image forms. This can complicate experiments, as the two forms may exhibit different properties. Additionally, CMPO can be toxic and must be handled with care in a laboratory setting.

Future Directions

There are several potential future directions for research on CMPO. One area of interest is in the development of new and improved extractants for the separation of actinide and lanthanide ions in nuclear waste. Researchers are also exploring the potential therapeutic applications of CMPO in the treatment of cancer and other diseases. Additionally, there is ongoing research into the mechanism of action of CMPO and its interactions with metal ions, which could lead to new insights into the chemistry of these complex systems.

Synthesis Methods

CMPO can be synthesized through a multi-step process that involves the reaction of cyclopropylamine with 3-(methylthio)benzoyl chloride in the presence of a base like triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final product, CMPO. The synthesis of CMPO is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.

Scientific Research Applications

CMPO has been extensively studied for its potential applications in scientific research, particularly in the field of nuclear chemistry. It is a well-known extractant for actinide and lanthanide ions, which are commonly found in nuclear waste and spent nuclear fuel. CMPO can be used to selectively extract these ions from a mixture of other metal ions, making it a valuable tool in the nuclear industry.

properties

IUPAC Name

N-cyclopropyl-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-17-10-4-2-3-9(7-10)14-12(16)11(15)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXPXTOOTHWKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide

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